2-Bromo-4-(fluoromethyl)pyridine
Overview
Description
2-Bromo-4-(fluoromethyl)pyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by bromine and fluoromethyl groups, respectively.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(fluoromethyl)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Its physical and chemical properties such as boiling point (84-85 °c/14 mmhg) and density (1827 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(fluoromethyl)pyridine typically involves the bromination and fluoromethylation of pyridine derivatives. One common method includes the reaction of 2-bromopyridine with fluoromethylating agents under controlled conditions. For instance, this compound can be synthesized by reacting 2-bromopyridine with fluoromethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The fluoromethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form methyl derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the fluoromethyl group.
Methyl Derivatives: Formed through reduction of the fluoromethyl group.
Scientific Research Applications
2-Bromo-4-(fluoromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-4-bromopyridine: Similar structure but with the positions of bromine and fluorine atoms reversed, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4-(fluoromethyl)pyridine is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-bromo-4-(fluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJXDHMHVOMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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